2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a pyrazole ring substituted with a difluoromethyl group and a methyl group, linked to an ethanamine moiety, and is typically available as its hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as bromodifluoromethane in the presence of a base.
Alkylation: The methyl group is introduced via alkylation using methyl iodide or a similar reagent.
Formation of Ethanamine Moiety: The ethanamine moiety can be introduced through a nucleophilic substitution reaction involving ethylene diamine.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening for catalyst and reagent selection.
Chemical Reactions Analysis
Types of Reactions
2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethanamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the difluoromethyl group.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(trifluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride
- 2-[3-(chloromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride
- 2-[3-(methyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride
Uniqueness
2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties compared to its analogs. This group can enhance metabolic stability and binding affinity, making it a valuable compound for various applications.
Properties
CAS No. |
2763750-26-9 |
---|---|
Molecular Formula |
C7H12ClF2N3 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H11F2N3.ClH/c1-12-4-5(2-3-10)6(11-12)7(8)9;/h4,7H,2-3,10H2,1H3;1H |
InChI Key |
YZUMWSFQCIQPGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)CCN.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.